molecular formula C13H13NO4S2 B246372 N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B246372
M. Wt: 311.4 g/mol
InChI Key: FUGMGZXRJUYAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has shown potential as a pharmacological agent. This compound is commonly referred to as TMB-6 and has been the subject of several scientific studies due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TMB-6 is not yet fully understood. However, it is believed that TMB-6 exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play key roles in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
TMB-6 has been shown to exhibit several biochemical and physiological effects. One study found that TMB-6 inhibited the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the development of inflammation. Another study found that TMB-6 inhibited the activity of MMPs, enzymes that play a key role in the breakdown of extracellular matrix proteins, which are involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

TMB-6 has several advantages as a pharmacological agent for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent pharmacological effects in several in vitro and in vivo studies. However, there are also some limitations to using TMB-6 in lab experiments. For example, its mechanism of action is not yet fully understood, and its pharmacokinetic properties have not been fully characterized.

Future Directions

There are several future directions for research on TMB-6. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential therapeutic applications. Another area of research could focus on optimizing its pharmacokinetic properties, which could improve its efficacy as a pharmacological agent. Additionally, future studies could investigate the potential of TMB-6 as a therapeutic agent in other disease models, such as neurodegenerative diseases or cardiovascular diseases.

Synthesis Methods

The synthesis of TMB-6 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with thiophen-2-ylmethanamine in the presence of a suitable base. The resulting product is then purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

TMB-6 has been the subject of several scientific studies due to its potential as a pharmacological agent. One study found that TMB-6 exhibited potent inhibitory effects on the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that TMB-6 displayed potent anti-inflammatory effects in a mouse model of acute lung injury.

properties

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C13H13NO4S2/c15-20(16,14-9-10-2-1-7-19-10)11-3-4-12-13(8-11)18-6-5-17-12/h1-4,7-8,14H,5-6,9H2

InChI Key

FUGMGZXRJUYAFP-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CS3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.